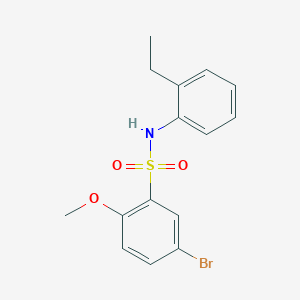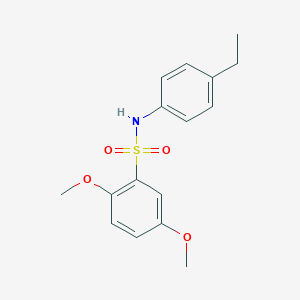
N'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide, commonly known as NOIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NOIH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 312.36 g/mol.
Wirkmechanismus
The mechanism of action of NOIH is not fully understood. However, it is believed to work through the inhibition of various enzymes and metabolic pathways. In bacteria, NOIH has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, NOIH has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects
NOIH has been shown to have various biochemical and physiological effects. In bacteria, NOIH has been shown to inhibit the growth and replication of cells, leading to cell death. In cancer cells, NOIH has been shown to induce apoptosis, leading to cell death. Additionally, NOIH has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NOIH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have a wide range of applications, making it a versatile compound for various fields of study.
However, there are also limitations to using NOIH in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of NOIH is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on NOIH. In medicine, further studies are needed to determine the efficacy of NOIH as a cancer therapy and to identify the specific mechanisms of action. In agriculture, further studies are needed to determine the effectiveness of NOIH as a pesticide and to assess its potential impact on non-target organisms. In environmental science, further studies are needed to determine the effectiveness of NOIH in removing heavy metals from contaminated water and to assess its potential impact on aquatic ecosystems.
Conclusion
In conclusion, NOIH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multistep reaction and has been shown to have antimicrobial, anticancer, insecticidal, herbicidal, and water treatment properties. The mechanism of action of NOIH is not fully understood, but it is believed to work through the inhibition of various enzymes and metabolic pathways. While there are advantages to using NOIH in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
Synthesemethoden
NOIH can be synthesized through a multistep reaction involving the condensation of 5-nitroisatin and heptanehydrazide in the presence of a catalyst. The reaction is carried out in an organic solvent, and the resulting product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NOIH has been studied extensively for its potential applications in various fields. In medicine, NOIH has been shown to have antimicrobial and anticancer properties. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, NOIH has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, NOIH has been studied for its potential use as a pesticide. It has been found to have insecticidal properties against various pests, including aphids and whiteflies. Furthermore, NOIH has been shown to have herbicidal properties, making it a potential candidate for weed control.
In environmental science, NOIH has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water, making it a potential candidate for wastewater treatment.
Eigenschaften
Molekularformel |
C15H18N4O4 |
|---|---|
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
N//'-(5-nitro-2-oxoindol-3-yl)heptanehydrazide |
InChI |
InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9H,2-6H2,1H3,(H,17,20)(H,16,18,21) |
InChI-Schlüssel |
DHMGMSPCIHSYGX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(=O)NNC1=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



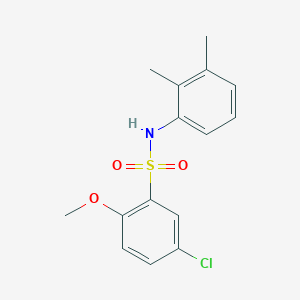
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
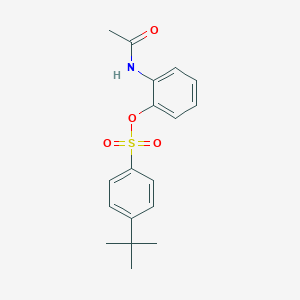
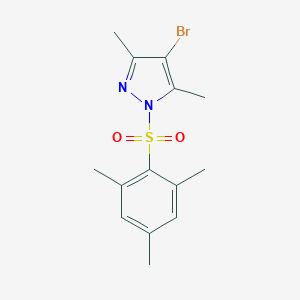
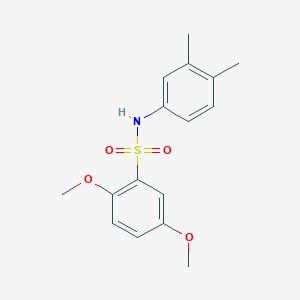
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
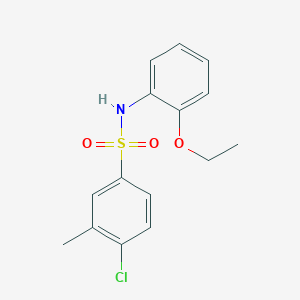

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

